molecular formula C13H6Cl3FO B1324037 5-Fluoro-3,3',5'-trichlorobenzophenone CAS No. 951890-50-9

5-Fluoro-3,3',5'-trichlorobenzophenone

Cat. No.: B1324037
CAS No.: 951890-50-9
M. Wt: 303.5 g/mol
InChI Key: SCYQARMWDKWXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3,3’,5’-trichlorobenzophenone is a halogenated benzophenone derivative. This compound is characterized by the presence of fluorine and chlorine atoms attached to the benzophenone core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3’,5’-trichlorobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the chlorination of 3,3’-dichlorobenzophenone followed by fluorination. The reaction conditions often include the use of halogenating agents such as chlorine gas or N-chlorosuccinimide (NCS) and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production of 5-Fluoro-3,3’,5’-trichlorobenzophenone may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of reagents and solvents is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3’,5’-trichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Fluoro-3,3’,5’-trichlorobenzophenone is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3’,5’-trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3’,4,5’-trichlorobenzophenone
  • 5-Fluoro-3,3’,4’-trichlorobenzophenone
  • 3,5-Dichloro-4-fluorobenzophenone

Uniqueness

5-Fluoro-3,3’,5’-trichlorobenzophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of fluorine and chlorine atoms in distinct positions allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3FO/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYQARMWDKWXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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